molecular formula C21H22O3 B2490037 NAPHTHALEN-2-YL 4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLATE CAS No. 618402-49-6

NAPHTHALEN-2-YL 4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLATE

Cat. No.: B2490037
CAS No.: 618402-49-6
M. Wt: 322.404
InChI Key: LIIYHYUPJKMBNR-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate (CAS 618402-49-6) is a chiral organic compound that serves as a valuable building block in scientific research. This compound features a camphor-derived bicyclo[2.2.1]heptane backbone fused with a naphthalene system, creating a structurally unique scaffold. Chiral derivatives of this kind are of significant interest in the fields of catalysis and spectroscopy . The molecular structure of this compound crystallizes in the keto form, with molecules forming infinite chains in the crystal lattice via weak C—H···O interactions . It has a molecular formula of C21H22O3 and a molecular weight of 322.40 g/mol . Researchers can utilize this compound for various applications, including the development of new chiral ligands for asymmetric synthesis or as a precursor for more complex molecular architectures. It is offered with a guaranteed purity of 90% or higher and is strictly for research and development purposes in laboratory settings . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

naphthalen-2-yl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c1-19(2)20(3)10-11-21(19,13-17(20)22)18(23)24-16-9-8-14-6-4-5-7-15(14)12-16/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIYHYUPJKMBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)OC3=CC4=CC=CC=C4C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of NAPHTHALEN-2-YL 4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLATE typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which involves the reaction of a furan with an olefinic or acetylenic dienophile . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

NAPHTHALEN-2-YL 4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

NAPHTHALEN-2-YL 4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of NAPHTHALEN-2-YL 4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues with Bicyclo[2.2.1]Heptane Cores

The bicyclo[2.2.1]heptane scaffold is shared among several compounds, but substituent variations lead to distinct properties:

Compound Name Substituents Key Differences vs. Target Compound Notable Properties Reference
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate 4-Bromo, methyl ester - Bromine instead of trimethyl/oxo
- Smaller ester group
Electrophilic bromo group may confer reactivity in cross-coupling reactions .
Methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate 4-Cbz-amino, methyl ester - Amino group protected by Cbz
- No oxo or naphthyl groups
Amino functionality enables hydrogen bonding; Cbz group enhances stability during synthesis .
[1-Methyl-3-(1-methylethylidene)cyclopentyl]methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate 7,7-Dimethyl, 2-oxo, cyclopentylmethyl ester - Oxo group at 2-position
- Bulky cyclopentylmethyl ester
Steric hindrance from the ester group may reduce metabolic degradation; 2-oxo position alters hydrogen-bonding potential .

Key Observations :

  • Oxo Position : The 3-oxo group in the target compound vs. 2-oxo in the Sigma-Aldrich analogue may lead to divergent electronic environments and reactivity.
  • Ester Groups : The naphthalen-2-yl ester in the target compound offers greater lipophilicity compared to methyl or cyclopentylmethyl esters, likely enhancing bioavailability .

Functional Analogues with Naphthalene Moieties

Compounds bearing naphthalene derivatives highlight the role of aromatic systems:

Compound Name Core Structure Functional Groups Relevance to Target Compound Reference
Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate Tetrahydronaphthalene Allyl, methoxy, oxo Demonstrates how naphthalene-related systems enable π-π interactions, though the partially saturated core reduces aromaticity compared to the target’s naphthyl group .
6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate Bicyclo[3.2.0]heptane Thia-aza ring, ethoxy-naphthyl Contrasts with the target’s bicyclo[2.2.1] core; the thia-aza ring may confer distinct pharmacokinetic profiles .

Key Observations :

  • Aromatic Interactions : The naphthalen-2-yl group in the target compound likely enhances binding to hydrophobic pockets in proteins compared to smaller aromatic systems (e.g., methoxy-substituted derivatives) .
  • Core Flexibility : The bicyclo[2.2.1]heptane’s rigidity vs. the bicyclo[3.2.0] system may influence conformational preferences and target selectivity .

Biological Activity

Naphthalen-2-yl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate (CAS Number: 618402-49-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H22O3, indicating a complex bicyclic structure that may contribute to its biological properties. The compound features a naphthalene moiety which is known for various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cycloaddition and functional group transformations. These methods often utilize catalysts such as copper salts to facilitate reactions under mild conditions, enhancing yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthalene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Naphthalen-2-yl 4,7,7-trimethyl...MCF-7 (Breast)TBDTubulin polymerization inhibition
Similar naphthalene derivativesSW620 (Colon)TBDInduction of apoptosis
Chalcone derivativesMCF-71.42G2/M phase arrest

The specific IC50 values for this compound are still under investigation; however, related compounds have shown promising results.

The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Case Studies

One notable study evaluated the effects of naphthalene derivatives on the MCF-7 breast cancer cell line. The results demonstrated that these compounds could significantly reduce cell viability while inducing apoptosis through mechanisms involving cell cycle arrest at the G2/M phase.

Figure 1: Effect of Naphthalene Derivatives on Cell Cycle Progression

Cell Cycle Analysis (hypothetical link for illustration)

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